molecular formula C14H17ClN2O B2997336 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide CAS No. 1267119-98-1

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide

Cat. No. B2997336
CAS RN: 1267119-98-1
M. Wt: 264.75
InChI Key: ZKIMDOXAXAWZPS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide, also known as SGT-263, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in several physiological processes, including pain sensation, appetite, mood, and immune function. Due to its high potency and selectivity, SGT-263 has gained attention as a potential tool for scientific research.

Mechanism of Action

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors. Upon binding to these receptors, 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide activates downstream signaling pathways, leading to the modulation of various physiological processes. The CB1 receptor is mainly expressed in the central nervous system and is involved in the regulation of pain, mood, and appetite. The CB2 receptor is mainly expressed in immune cells and is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. These effects include analgesia, sedation, hypothermia, and anti-inflammatory activity. 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. These effects suggest that 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide may have potential therapeutic applications in the treatment of pain, mood disorders, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system and downstream signaling pathways. Another advantage is the availability of commercial sources of 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide, which makes it easier to obtain for research purposes. However, one limitation of using 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for the use of 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide in scientific research. One area of interest is the development of new drugs that target the endocannabinoid system for therapeutic purposes. 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide can be used as a tool to investigate the structure-activity relationship of synthetic cannabinoids and their interactions with the CB1 and CB2 receptors. Another potential direction is the study of the effects of 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide on the immune system and its potential applications in the treatment of autoimmune diseases. Finally, the use of 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide in combination with other drugs or therapies may lead to new treatment strategies for various diseases and conditions.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide involves several steps, starting from commercially available starting materials. The first step is the preparation of the 4-chlorophenylpiperazine intermediate, which is then reacted with 3-methylbutyronitrile to obtain the corresponding amide. The final step involves the acetylation of the amide with acetic anhydride to yield 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide. The overall yield of this synthesis is around 20%, and the purity of the final product can be increased by chromatographic purification.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide has several potential applications in scientific research. One of the main areas of interest is the study of the endocannabinoid system and its role in various physiological processes. 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide can be used to investigate the binding affinity and selectivity of the CB1 and CB2 receptors and their downstream signaling pathways. This information can help to develop new drugs that target the endocannabinoid system for therapeutic purposes.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(2)7-13(9-16)17-14(18)8-11-3-5-12(15)6-4-11/h3-6,10,13H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIMDOXAXAWZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide

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